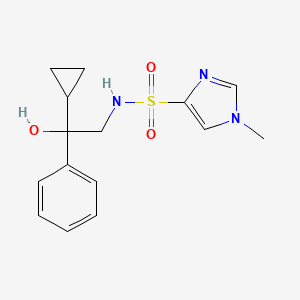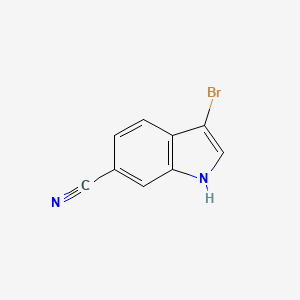
3-bromo-1H-indole-6-carbonitrile
Übersicht
Beschreibung
3-bromo-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C9H5BrN2 . It has a molecular weight of 221.06 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrN2/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-3,5,12H . This code provides a specific standard for molecular structure representation.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Indole Derivatives The compound 3-bromo-1H-indole-6-carbonitrile serves as a critical precursor in the synthesis of complex indole derivatives, which are pivotal in pharmaceutical and material sciences. For instance, the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with CH2(CN)2 has been utilized to prepare a series of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, showcasing the compound's utility in creating nitrogen-rich heterocycles with potential biological activity (Kobayashi et al., 2015).
Nucleophilic Reactivities and Synthesis Pathways The nucleophilic reactivity of indoles, including derivatives like this compound, plays a significant role in organic synthesis. Research exploring the kinetics of coupling reactions of indoles has provided insights into their reactivity patterns, which are instrumental in designing novel synthetic routes for indole-based compounds (Lakhdar et al., 2006).
Advancements in Indole-Based Catalysis The development of Rh(iii)-catalyzed annulation techniques utilizing 2-arylindole-3-carbonitriles demonstrates the versatility of this compound derivatives in constructing benzo[a]carbazoles. This method underscores the strategic use of the NH unit in indole as a directing group for intramolecular C(sp2)-H bond functionalization, opening new avenues for the synthesis of indole-based compounds with high atom-efficiency and regio-selectivity (Li et al., 2017).
Innovative Methodologies for Indole Synthesis Emerging methodologies for the synthesis of indole skeletons, such as the palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles, reveal the expanding toolkit available for constructing indole frameworks. These methods exhibit good functional group tolerance and chemoselectivity, providing a strategic approach for direct construction of indole skeletons with potential for further synthetic elaboration (Yu et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which include 3-bromo-1h-indole-6-carbonitrile, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses . The interaction of these compounds with their targets leads to changes that result in their biological activity.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, affecting the viral life cycle .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound’s action would result in a range of molecular and cellular effects corresponding to its specific biological activity .
Eigenschaften
IUPAC Name |
3-bromo-1H-indole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-3,5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSWUPGDEJKIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2963370.png)
![N-[Cyano-(1-methylsulfanylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2963371.png)
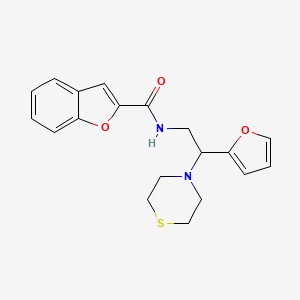

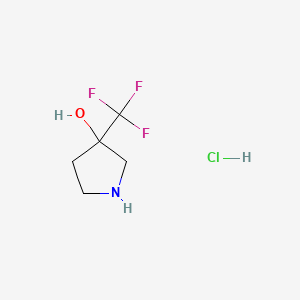
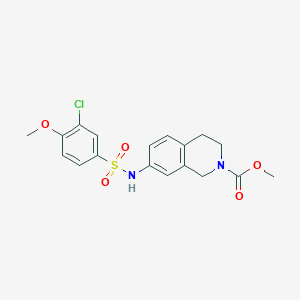
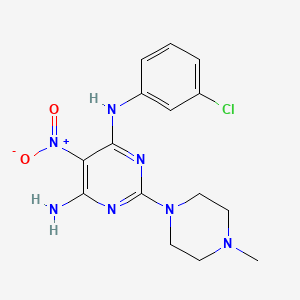
![1-(4-ethoxyphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963380.png)
![1-(Benzenesulfonyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2963381.png)
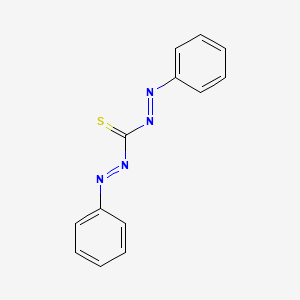
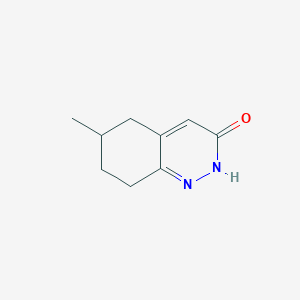
![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid hcl](/img/structure/B2963389.png)
![3-Prop-2-enyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2963390.png)
